

An In-depth Technical Guide to the Fundamental Chemical Properties of Trimethylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylacetonitrile*

Cat. No.: *B147661*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylacetonitrile, also known as pivalonitrile or tert-butyl cyanide, is a versatile organic compound with the chemical formula C_5H_9N . Its unique molecular structure, featuring a sterically hindered tert-butyl group attached to a nitrile functional group, imparts a distinct set of chemical and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of **trimethylacetonitrile**, including its physicochemical constants, spectral characteristics, and chemical reactivity. Detailed experimental methodologies for the determination of these properties are also presented to support researchers in their laboratory work. This document is intended to be a valuable resource for scientists and professionals involved in chemical research and drug development, where **trimethylacetonitrile** serves as a crucial solvent, ligand, and synthetic intermediate.^{[1][2][3]}

Physicochemical Properties

The fundamental physical and chemical properties of **trimethylacetonitrile** are summarized in the tables below for easy reference and comparison. These properties are critical for its application in various experimental and industrial settings.

General and Physical Properties

Property	Value	Reference
Chemical Formula	C_5H_9N	[4] [5] [6] [7]
Molecular Weight	83.13 g/mol	[8]
Appearance	Clear, colorless liquid	[4] [7] [9]
Melting Point	15-16 °C (lit.)	[4] [7] [9]
Boiling Point	105-106 °C (lit.)	[4] [7] [9]
Density	0.752 g/mL at 25 °C (lit.)	[4] [9]
Refractive Index (n^{20}/D)	1.377 (lit.)	[4] [7] [9]
Flash Point	4 °C (39.2 °F) - closed cup	[5] [6]
Vapor Pressure	34.46 mmHg	[7]
Dielectric Constant	20.09	[4] [9]

Solubility Profile

Solvent	Solubility	Reference
Water	Slightly miscible	[4] [5] [6] [7] [9]
Ethanol	Miscible	[4] [5] [7] [9]
Acetone	Miscible	[4] [5] [7] [9]
Toluene	Miscible	[4] [5] [7] [9]

Spectral Properties

Spectroscopic data is essential for the identification and characterization of **trimethylacetonitrile**. The following tables summarize the key spectral features.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.32	Singlet	9H	$(\text{CH}_3)_3\text{C}-$

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
123.0	$-\text{CN}$
27.5	$(\text{CH}_3)_3\text{C}-$
25.5	$(\text{CH}_3)_3\text{C}-$

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
2235	$\text{C}\equiv\text{N}$ stretch
2975-2870	C-H stretch (tert-butyl)
1470, 1370	C-H bend (tert-butyl)

Chemical Reactivity and Applications

Trimethylacetonitrile's chemical behavior is largely dictated by the nitrile group and the bulky tert-butyl group. It is a stable compound under normal conditions but can undergo reactions typical of nitriles.

Hydrolysis: The nitrile group can be hydrolyzed to pivalic acid under acidic or basic conditions.

Reduction: The nitrile group can be reduced to form neopentylamine.

Coordination Chemistry: Due to the lone pair of electrons on the nitrogen atom, **trimethylacetonitrile** can act as a ligand in coordination complexes with transition metals.[\[10\]](#) [\[11\]](#)

Applications in Synthesis: **Trimethylacetonitrile** is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals.^{[3][12]} Its high polarity and dielectric constant also make it a useful solvent in electrochemical applications.^{[4][13]}

Experimental Protocols

The following are detailed methodologies for the determination of key chemical properties of **trimethylacetonitrile**.

Determination of Boiling Point

The boiling point of **trimethylacetonitrile** can be determined by distillation. A small quantity of the liquid is placed in a distillation flask with a few boiling chips. The flask is heated, and the temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point. The atmospheric pressure should be noted and corrected to standard pressure if necessary.

Determination of Melting Point

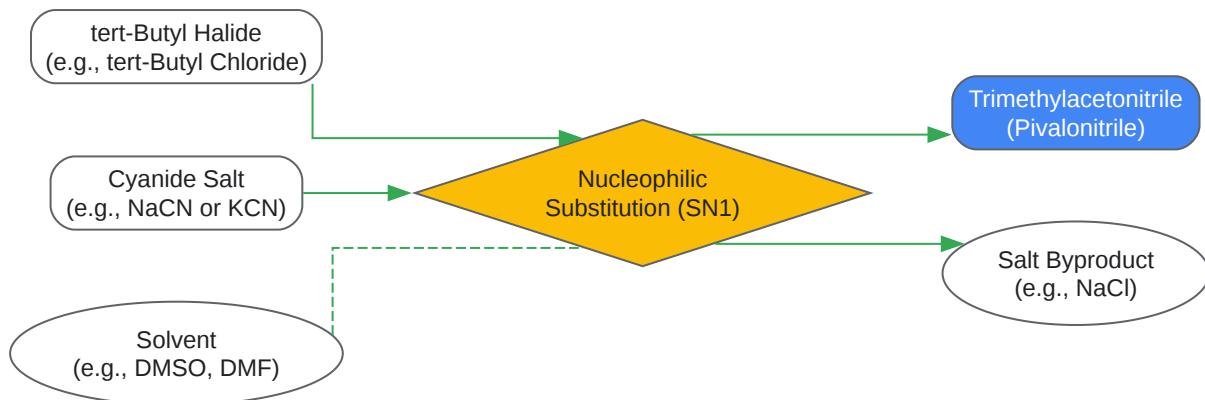
For the determination of the melting point, a small sample of solid **trimethylacetonitrile** (cooled below its melting point) is placed in a capillary tube. The capillary tube is then placed in a melting point apparatus and heated slowly. The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.

Determination of Density

The density of liquid **trimethylacetonitrile** can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the sample by its volume. The measurement should be performed at a constant temperature.

Determination of Solubility

To determine the solubility profile, a small amount of **trimethylacetonitrile** is added to a test tube containing the solvent of interest (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed. For quantitative analysis, a saturated solution can be prepared, and the concentration of **trimethylacetonitrile** in the solvent can be determined using techniques like gas chromatography.


Spectroscopic Analysis

- NMR Spectroscopy: A sample of **trimethylacetonitrile** is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
- IR Spectroscopy: A thin film of liquid **trimethylacetonitrile** is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an ATR-FTIR spectrometer. The infrared spectrum is recorded, and the absorption bands corresponding to different functional groups are identified.

Signaling Pathways and Logical Relationships

As a relatively simple organic molecule, there is no scientific evidence to suggest that **trimethylacetonitrile** is directly involved in biological signaling pathways. Its primary relevance in the context of drug development is as a synthetic intermediate or a solvent in the manufacturing of active pharmaceutical ingredients.

The most relevant logical relationship for **trimethylacetonitrile** in a chemical context is its synthesis. A common laboratory and industrial synthesis of **trimethylacetonitrile** (pivalonitrile) involves the reaction of a tert-butyl halide with a cyanide salt.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **trimethylacetonitrile** via nucleophilic substitution.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of **trimethylacetonitrile**. The data presented in a structured format, along with the experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. Understanding these core properties is essential for the safe and effective use of **trimethylacetonitrile** as a solvent, reagent, and building block in a wide range of chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. Trimethyl acetonitrile / Pivalonitrile | CAS: 630-18-2 | Description & Pharmaceutical Uses [pharmacompas.com]
- 3. Trimethylacetonitrile (630-18-2) at Nordmann - nordmann.global [nordmann.global]
- 4. Trimethylacetonitrile CAS#: 630-18-2 [m.chemicalbook.com]
- 5. Trimethylacetonitrile, 98+% | Fisher Scientific [fishersci.ca]
- 6. Trimethylacetonitrile, 98% | Fisher Scientific [fishersci.ca]
- 7. echemi.com [echemi.com]
- 8. Trimethylacetonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 9. Trimethylacetonitrile | 630-18-2 [chemicalbook.com]
- 10. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 11. Coordination of a Neutral Ligand to a Metal Center of Oxohalido Anions: Fact or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]

- 13. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Chemical Properties of Trimethylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147661#fundamental-chemical-properties-of-trimethylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com